REACTION_CXSMILES
|
[CH:1]([NH:3][C@H:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]#[N:6])=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:21])=CC=1>C1C=CC=CC=1>[NH2:6][C:5]1[S:21][CH:1]=[N:3][C:4]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]
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Name
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Ethyl N-formyl-3-nitriloalaninate
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Quantity
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11.22 g
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Type
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reactant
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Smiles
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C(=O)N[C@@H](C#N)C(=O)OCC
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Name
|
|
Quantity
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220 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
14.53 g
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Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the suspension is refluxed for 24 h
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Duration
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24 h
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Type
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CUSTOM
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Details
|
Most of the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the viscous red residue is absorbed on silica gel
|
Type
|
WASH
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Details
|
loaded to a silica gel column (elution solvent: EtOAc:hexanes=50:50)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=CS1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |